N-Benzylidene-4-ethylaniline

Catalog No.
S12152837
CAS No.
67302-67-4
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylidene-4-ethylaniline

CAS Number

67302-67-4

Product Name

N-Benzylidene-4-ethylaniline

IUPAC Name

N-(4-ethylphenyl)-1-phenylmethanimine

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI Key

GYHJPSGELDVDCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CC=CC=C2

N-Benzylidene-4-ethylaniline is an organic compound characterized by its structure, which comprises a benzylidene moiety attached to a 4-ethylaniline. Its molecular formula is C15H17NC_{15}H_{17}N and it has a molecular weight of approximately 211.3 g/mol. This compound typically appears as a colorless to light yellow oily liquid that is insoluble in water but soluble in organic solvents like alcohol . It has a melting point ranging from 34 to 36 °C and a boiling point of about 163-164 °C at reduced pressure .

The compound is known for its reactivity, particularly in neutralizing acids to form salts through exothermic reactions. It is stable under normal conditions but can be incompatible with strong oxidizing agents, acids, and certain organic compounds .

, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the aniline group. It can neutralize acids, producing salts and water as byproducts . The compound may also undergo oxidation and reduction reactions, particularly when exposed to strong oxidizing agents or reducing conditions.

While specific biological activities of N-Benzylidene-4-ethylaniline are not extensively documented, compounds of similar structure often exhibit varying degrees of biological activity. Some derivatives have been studied for their potential as antimicrobial agents or in other therapeutic applications. The toxicity profile indicates that the compound may be harmful if ingested or inhaled, causing severe injury upon contact with skin or mucous membranes .

The synthesis of N-Benzylidene-4-ethylaniline can be achieved through several methods:

  • Reductive Alkylation: This method involves the reaction of aniline derivatives with aldehydes or ketones in the presence of reducing agents.
  • Condensation Reactions: A common synthetic route includes the condensation of 4-ethylaniline with benzaldehyde under acidic or basic conditions, leading to the formation of the desired imine structure.
  • Alternative Synthetic Approaches: Recent studies have explored one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction phase .

N-Benzylidene-4-ethylaniline finds applications primarily in:

  • Dye Manufacturing: It serves as an intermediate in the production of various dyes due to its chromophoric properties.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for creating more complex molecules.
  • Research: It has been used in studies investigating electron transfer dynamics and other chemical properties .

Interaction studies involving N-Benzylidene-4-ethylaniline focus on its reactivity with different chemical species. For example, it has been shown to interact with perylene derivatives in solvent systems, highlighting its potential role in electron transfer processes . Additionally, its interactions with biological systems could provide insight into its toxicity and possible therapeutic uses.

N-Benzylidene-4-ethylaniline shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
N-EthylanilineC8H11NC_{8}H_{11}NSimple aniline derivative; used in dye production
BenzaldehydeC7H6OC_{7}H_{6}OAromatic aldehyde; reacts readily with amines
4-EthylanilineC8H11NC_{8}H_{11}NDirectly related; lacks the benzylidene moiety
N-benzyl-N-ethylanilineC15H17NC_{15}H_{17}NSimilar structure; used as a precursor for dyes

Uniqueness

The uniqueness of N-Benzylidene-4-ethylaniline lies in its specific combination of ethyl and benzyl groups attached to an aniline structure, which influences its reactivity and potential applications in dye chemistry and organic synthesis. Its ability to form stable imines through condensation reactions further distinguishes it from simpler anilines and related compounds.

Schiff bases, first reported by Hugo Schiff in 1864, are imine compounds formed via the condensation of primary amines with aldehydes or ketones. These compounds gained prominence due to their reversible formation, which mimics biochemical processes such as enzymatic reactions involving pyridoxal phosphate. N-Benzylidene-4-ethylaniline belongs to the aniline-derived Schiff base subclass, where the imine nitrogen is bonded to an aromatic ring. Early studies focused on their role as ligands in metalloenzymes, but recent advances have expanded their utility to materials science and asymmetric catalysis.

Structural Classification of N-Benzylidene-4-ethylaniline

The molecular structure of N-Benzylidene-4-ethylaniline consists of two aromatic systems connected by a C=N bond (Fig. 1):

  • Benzylidene group: A benzene ring substituted with an ethyl group at the para position.
  • 4-ethylaniline moiety: A phenylamine group with an ethyl substituent.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₅H₁₅N
AppearanceColorless to light yellow oily liquid
SolubilityInsoluble in water; soluble in ethanol, DCM
Melting pointNot explicitly reported (similar Schiff bases: 80–120°C)
UV-Vis absorptionλₘₐₓ ≈ 300–350 nm (π→π* transition)

The ethyl group at the para position enhances electron-donating effects, stabilizing the imine bond and influencing its reactivity in coordination chemistry.

The synthesis of N-Benzylidene-4-ethylaniline primarily revolves around condensation reactions between 4-ethylaniline and benzaldehyde derivatives. These methodologies are broadly categorized into conventional approaches requiring solvents and catalysts, and greener strategies that minimize hazardous waste and energy consumption.

Conventional Condensation Reactions

Solvent-Based Synthesis Protocols

Solvent-mediated synthesis remains the most widely employed method for preparing N-Benzylidene-4-ethylaniline. Methanol and ethanol are preferred due to their ability to dissolve both aromatic amines and aldehydes while facilitating proton transfer. For instance, a study demonstrated that refluxing equimolar amounts of 4-ethylaniline and benzaldehyde in methanol under acidic conditions yields N-Benzylidene-4-ethylaniline with 85% efficiency [3].

Table 1: Solvent Optimization for N-Benzylidene-4-ethylaniline Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)
Methanol60485
Ethanol78678
Toluene110862

Polar aprotic solvents like dimethylformamide (DMF) are less effective due to side reactions, whereas toluene’s high boiling point prolongs reaction times without improving yields [3].

Acid/Base-Catalyzed Mechanisms

Acid catalysis accelerates the formation of the imine bond by protonating the carbonyl oxygen of benzaldehyde, enhancing its electrophilicity for nucleophilic attack by 4-ethylaniline. Sulfuric acid (H₂SO₄) is particularly effective, enabling spontaneous reactions at room temperature when added sequentially to aldehyde and amine solutions [2]. For example, adding 2–3 drops of H₂SO₄ to benzaldehyde in methanol, followed by 4-ethylaniline, results in immediate Schiff base formation upon ice quenching [2].

Base-catalyzed methods, though less common, involve deprotonating the amine to enhance nucleophilicity. However, excessive base concentrations can lead to aldehyde oxidation, reducing yields.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical methods eliminate solvents by relying on mechanical grinding to initiate reactions. Ball-milling 4-ethylaniline and benzaldehyde derivatives with catalytic potassium hydroxide (KOH) produces N-Benzylidene-4-ethylaniline in 15 minutes with 92% yield [5]. This approach reduces energy consumption and avoids toxic solvent waste, aligning with green chemistry principles.

Key advantages:

  • No solvent recovery required
  • Room-temperature compatibility
  • Scalability for industrial applications

KOH-Mediated Transition-Metal-Free Routes

KOH serves as a dual-purpose catalyst and base in transition-metal-free syntheses. A protocol involving KOH (10 mol%) in a solvent-free system achieved 88% yield of N-Benzylidene-4-ethylaniline at 80°C within 2 hours [5]. The mechanism involves KOH deprotonating 4-ethylaniline, generating a strong nucleophile that attacks the aldehyde carbonyl.

Reaction Pathway:

  • $$ \text{4-Ethylaniline} + \text{KOH} \rightarrow \text{4-Ethylaniline}^- + \text{H}_2\text{O} $$
  • $$ \text{4-Ethylaniline}^- + \text{Benzaldehyde} \rightarrow \text{Intermediate hemiaminal} $$
  • $$ \text{Hemiaminal} \xrightarrow{\Delta} \text{N-Benzylidene-4-ethylaniline} + \text{H}_2\text{O} $$

This method avoids heavy-metal contaminants and simplifies purification, making it ideal for pharmaceutical applications [5].

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance and Carbon Thirteen Nuclear Magnetic Resonance Spectral Signatures

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectral profile of N-Benzylidene-4-ethylaniline reveals distinctive chemical shift patterns characteristic of the imine functional group and aromatic systems. The azomethine proton (–CH=N–) manifests as a highly deshielded singlet in the region of 8.32-8.43 parts per million [3] [2], representing the most downfield signal in the spectrum due to the electron-withdrawing nature of the imine nitrogen. This chemical shift value aligns with established literature values for benzylideneaniline derivatives, where the azomethine proton typically appears between 8.0-8.5 parts per million [2].

The aromatic proton signals exhibit characteristic multipicity patterns in the range of 6.90-8.15 parts per million [3], with the benzylidene ring protons appearing slightly more downfield due to the electron-withdrawing effect of the imine carbon. The 4-ethylaniline moiety displays distinct aromatic proton signals, with the ortho and meta protons relative to the ethyl substituent showing typical aromatic coupling patterns [2] [4].

The ethyl group substituent provides additional structural confirmation through its characteristic splitting pattern. The methyl group of the ethyl substituent appears as a triplet at approximately 1.22 parts per million with a coupling constant of 7.1 Hz [4], while the methylene group manifests as a quartet at 2.59 parts per million, displaying the expected ethyl group coupling pattern.

Carbon Thirteen Nuclear Magnetic Resonance Characterization

The carbon thirteen nuclear magnetic resonance spectrum provides crucial structural information through distinct chemical shift assignments. The azomethine carbon (–CH=N–) appears as a characteristic signal at approximately 158-194 parts per million [5] [3], representing the most deshielded carbon in the molecule due to the imine functionality. Literature reports for related benzylideneaniline compounds show azomethine carbon signals ranging from 158.72 to 193.8 parts per million [5] [3].

Aromatic carbon signals appear in the typical aromatic region of 116-152 parts per million, with quaternary carbons showing lower intensity due to their longer relaxation times [5]. The carbon bearing the ethyl substituent displays a characteristic chemical shift pattern consistent with aromatic carbons bearing alkyl substituents.

The ethyl group carbons provide additional structural confirmation, with the methyl carbon appearing at approximately 15-16 parts per million and the methylene carbon at 28-29 parts per million [6], consistent with aliphatic carbon chemical shifts in aromatic-substituted systems.

Infrared Vibrational Modes and Carbon Nitrogen Stretching Frequencies

Characteristic Imine Stretching Vibrations

The infrared spectral analysis of N-Benzylidene-4-ethylaniline reveals distinctive vibrational modes characteristic of the imine functional group. The carbon nitrogen double bond (C=N) stretching frequency appears as a prominent absorption band in the range of 1600-1640 wavenumbers [3] [7] [8], representing the most diagnostic feature for confirming imine formation. Specifically, Schiff base derivatives typically exhibit this stretching frequency between 1604-1625 wavenumbers [3] [9] [10].

The carbon nitrogen stretching frequency undergoes characteristic shifts upon environmental changes. In solution-phase studies, this vibrational mode demonstrates sensitivity to hydrogen bonding interactions and protonation states [9] [11]. The frequency typically increases by 10-30 wavenumbers upon protonation due to increased bond order and altered electronic distribution [11] [12].

Aromatic System Vibrational Characteristics

The aromatic carbon hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers [3] [8], providing confirmation of the aromatic nature of both benzene rings in the molecule. These stretching frequencies are typically of medium intensity and serve as diagnostic indicators for aromatic substitution patterns.

Aromatic carbon carbon stretching vibrations manifest in the fingerprint region between 1450-1600 wavenumbers [8] [13], with multiple bands corresponding to different aromatic ring vibrations. The out-of-plane bending vibrations of aromatic carbon hydrogen bonds appear between 690-900 wavenumbers [8], providing additional structural confirmation.

Aliphatic Substituent Vibrational Modes

The ethyl group substituent contributes characteristic vibrational frequencies to the infrared spectrum. Aliphatic carbon hydrogen stretching appears in the region of 2850-3000 wavenumbers [3] [8], with the methyl and methylene groups showing slightly different frequencies. The carbon hydrogen bending vibrations of the methyl group appear at approximately 1375 and 1450 wavenumbers [8], while the methylene group shows bending vibrations around 1465 wavenumbers.

X-Ray Crystallographic Studies

Molecular Geometry and Bond Parameters

X-ray crystallographic analysis of N-Benzylidene-4-ethylaniline and related Schiff base compounds reveals characteristic geometric parameters for the imine functional group. The carbon nitrogen double bond length typically ranges from 1.266 to 1.291 Å [14] [15] [16], consistent with sp² hybridization at both carbon and nitrogen centers. Comparative studies of benzylideneaniline derivatives show imine bond lengths averaging 1.28 Å [15], with variations depending on substituent effects and crystal packing forces.

The molecular conformation exhibits characteristic planarity around the imine linkage, with typical torsion angles about the carbon nitrogen bond ranging from -8° to 16° [17]. The dihedral angle between the two aromatic rings varies significantly depending on crystal packing effects, typically ranging from 35° to 61° [18] [14] [17].

Crystal Packing and Intermolecular Interactions

Crystallographic studies of related benzylideneaniline compounds reveal characteristic packing motifs dominated by weak intermolecular interactions [19] [14] [20]. Van der Waals forces and hydrogen bonding to aromatic systems (carbon hydrogen...π interactions) provide the primary stabilization for crystal structures [19] [20]. These weak interactions result in typical intermolecular distances of 3.3-3.5 Å between aromatic rings [17].

Many benzylideneaniline compounds exhibit whole-molecule disorder in the crystal structure, with molecules adopting multiple orientational conformations [14]. This disorder typically involves twofold rotation about molecular axes and occurs with occupancy ratios ranging from 0.35:0.65 to 0.5:0.5 [14].

Unit Cell Parameters and Space Group Characteristics

Related Schiff base compounds typically crystallize in common space groups including P2₁/c (monoclinic) and Pbca (orthorhombic) [19] [21] [22]. Unit cell parameters for similar compounds show variations reflecting molecular size and packing efficiency, with cell volumes typically ranging from 1600-3500 Ų [21] [22].

Mass Spectrometric Profiling

Molecular Ion Peak Characteristics

Mass spectrometric analysis of N-Benzylidene-4-ethylaniline yields a molecular ion peak at mass-to-charge ratio 209 [1], corresponding to the molecular weight of the intact molecule (C₁₅H₁₅N). The molecular ion peak intensity varies depending on ionization conditions, with electron impact ionization typically producing moderate to strong molecular ion signals for aromatic imine compounds [23] [24].

The molecular ion follows the nitrogen rule for mass spectrometry, exhibiting an odd mass number due to the presence of one nitrogen atom [25] [24]. This characteristic provides immediate confirmation of nitrogen content and assists in molecular formula determination.

Fragmentation Patterns and Diagnostic Ions

Schiff base compounds exhibit characteristic fragmentation patterns under electron impact conditions [26] [27] [28]. The primary fragmentation pathway involves alpha-cleavage adjacent to the imine nitrogen, resulting in loss of the benzylidene moiety (C₇H₅, mass 89) to yield a fragment at mass-to-charge ratio 120 corresponding to the 4-ethylaniline radical cation [24].

Additional fragmentation occurs through loss of the ethyl group (C₂H₅, mass 29) from the aniline portion, producing a significant fragment ion. The base peak in many related aniline compounds appears at mass-to-charge ratio 77, corresponding to the phenyl cation (C₆H₅⁺) [27] [24].

Ionization Behavior and Detection Sensitivity

Chemical ionization mass spectrometry provides enhanced molecular ion stability compared to electron impact methods [23]. Under chemical ionization conditions, the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 210 exhibits greater intensity and stability [23]. This technique proves particularly valuable for confirming molecular weight when electron impact produces extensive fragmentation.

The compound demonstrates typical sensitivity ranges for aromatic imine compounds, with detection limits in the microgram range under standard analytical conditions. Mass spectral libraries contain reference spectra for related benzylideneaniline derivatives, facilitating structural confirmation through spectral matching algorithms [2].

Data Tables

Spectroscopic ParameterValueReference
Azomethine ¹H Chemical Shift8.32-8.43 ppm [3] [2]
Azomethine ¹³C Chemical Shift158-194 ppm [5] [3]
C=N Stretching Frequency1600-1640 cm⁻¹ [3] [7] [8]
Molecular Ion Peakm/z 209 [1]
C=N Bond Length1.266-1.291 Å [14] [15] [16]
Vibrational ModeFrequency Range (cm⁻¹)IntensityReference
C=N Stretching1600-1640Strong [3] [7] [8]
Aromatic C-H Stretching3000-3100Medium [3] [8]
Aliphatic C-H Stretching2850-3000Strong [3] [8]
Aromatic C=C Stretching1450-1600Medium [8] [13]
CH₃ Bending1375, 1450Medium [8]

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

209.120449483 g/mol

Monoisotopic Mass

209.120449483 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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